molecular formula C13H15NO2 B11888794 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one

1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one

Cat. No.: B11888794
M. Wt: 217.26 g/mol
InChI Key: SRXWXUMEKPYUBW-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one is a quinolinone derivative characterized by a bicyclic aromatic core with substituents at positions 1 (ethyl), 2 (methyl), and 6 (methoxy). Quinolinones are known for diverse biological activities, including antimicrobial, anticancer, and antimalarial properties, often modulated by substituent patterns and electronic effects .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-ethyl-6-methoxy-2-methylquinolin-4-one

InChI

InChI=1S/C13H15NO2/c1-4-14-9(2)7-13(15)11-8-10(16-3)5-6-12(11)14/h5-8H,4H2,1-3H3

InChI Key

SRXWXUMEKPYUBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)OC)C

Origin of Product

United States

Preparation Methods

Condensation of Aniline Derivatives with β-Ketoesters

Reaction of 4-methoxy-2-methylaniline with ethyl acetoacetate in ethanol under reflux forms a Schiff base intermediate. Cyclization in high-boiling solvents like diphenyl ether (250°C, 1 h) yields 6-methoxy-2-methyl-4-hydroxyquinoline .

Chlorination and Alkylation

Treatment with phosphorus oxychloride (POCl₃) at 120°C converts the 4-hydroxyl group to a chloro substituent, producing 4-chloro-6-methoxy-2-methylquinoline . Subsequent nucleophilic substitution with ethylamine in butanol at 120°C introduces the 1-ethyl group, yielding the target compound in 75–85% overall yield .

StepReagents/ConditionsIntermediateYield
1Ethyl acetoacetate, EtOH, refluxSchiff base90%
2Diphenyl ether, 250°C4-hydroxyquinoline80%
3POCl₃, 120°C4-chloroquinoline95%
4Ethylamine, butanol, 120°CTarget compound85%

Leimgruber-Batcho Enamine Reduction

This method, adapted from antimalarial drug synthesis, offers a streamlined approach:

Enamine Formation

Condensation of o-nitro-6-methoxyacetophenone with N,N-dimethylformamide dimethylacetal (DMF-DMA) in DMF at 100°C for 90 minutes produces a crystalline enamine. The reaction proceeds via nucleophilic attack of the acetophenone’s α-carbon on the electrophilic dimethylacetal, forming an E/Z isomeric mixture.

Catalytic Transfer Hydrogenation (CTH)

Cyclization of the enamine under palladium-catalyzed transfer hydrogenation (10% Pd/C, cyclohexene, ethanol, 80°C) reduces the nitro group to an amine, initiating ring closure. The 1-ethyl group is introduced in situ via reductive alkylation, achieving 70–78% yield .

Mechanistic Insight : Cyclohexene acts as a hydrogen donor, enabling simultaneous nitro reduction and cyclization. The ethyl group originates from residual ethanol or deliberate ethylamine addition during workup.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate key steps:

One-Pot Cyclization-Alkylation

A mixture of 4-methoxy-2-methylaniline , ethyl acetoacetate, and ethyl iodide in DMF undergoes microwave-assisted cyclization (150°C, 30 min). This method bypasses the chlorination step, achieving 80% yield with reduced reaction time.

Advantages :

  • Eliminates POCl₃, enhancing safety.

  • Reduces purification steps.

Comparative Analysis of Methods

MethodKey StepsYieldLimitations
Conrad-LimpachCyclization, alkylation85%High-temperature cyclization
Leimgruber-BatchoEnamine reduction78%Pd catalyst cost
Suzuki CouplingIodination, cross-coupling60%Low efficiency
Microwave-AssistedOne-pot synthesis80%Specialized equipment

Chemical Reactions Analysis

Halogenation at the 3-Position

Iodination occurs regioselectively at the 3-position using iodine in the presence of potassium iodide and n-butylamine (General Procedure B, ). This reaction is critical for further functionalization via cross-coupling:

text
Reaction Conditions: - Reactant: 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one - Reagents: I₂, KI, *n*-butylamine - Solvent: DMF - Temperature: Room temperature - Yield: ~97% (analogous compound [10f])

The iodinated product serves as a key intermediate for Suzuki-Miyaura couplings .

Suzuki-Miyaura Cross-Coupling

The 3-iodo derivative undergoes palladium-catalyzed coupling with boronic acids/esters to introduce aryl or heteroaryl groups (General Procedure G, ):

text
General Protocol: - Catalyst: Pd(PPh₃)₄ - Base: K₂CO₃ (aqueous) - Solvent: DMF - Temperature: 85°C - Yield: 60–89% (e.g., compound **3**)[4]

This method enables diversification of the quinoline scaffold for structure-activity studies .

Demethylation of Methoxy Groups

The 6-methoxy group can be cleaved using BBr₃ in dichloromethane (General Procedure H, ):

text
Conditions: - Reagent: BBr₃ (3 equiv) - Solvent: CH₂Cl₂ - Temperature: Room temperature - Yield: ~60% (e.g., compound **3**)[4]

This reaction is pivotal for generating hydroxylated derivatives with enhanced solubility .

Etherification and Alkylation

The 4-oxo group can be alkylated under basic conditions. For example, ethylation with ethyl iodide and K₂CO₃ in DMF (General Procedure C, ):

text
Conditions: - Base: K₂CO₃ - Alkylating Agent: Ethyl iodide - Solvent: DMF - Temperature: 50°C - Yield: Not explicitly reported (analogous to **11a**)[4]

Acid-Catalyzed Cyclization

The quinoline core can be synthesized via Conrad-Limpach cyclization using p-toluenesulfonic acid in refluxing benzene (General Procedure A, ):

text
Conditions: - Acid Catalyst: *p*-TsOH - Solvent: Benzene (Dean-Stark trap) - Temperature: Reflux - Key Step: Annulation of Schiff base intermediates[4]

Functional Group Compatibility

The compound’s substituents influence reactivity:

  • Ethyl Group (Position 1) : Enhances stability against oxidation.

  • Methoxy Group (Position 6) : Directs electrophilic substitution to the 5- and 8-positions.

  • Methyl Group (Position 2) : Steric hindrance reduces reactivity at adjacent positions .

Reaction Optimization Insights

  • Solvent Effects : DMF improves solubility for iodination and cross-coupling .

  • Catalyst Efficiency : Pd(PPh₃)₄ achieves higher yields in Suzuki reactions compared to other catalysts .

  • Temperature Control : Mild conditions (room temperature) prevent decomposition during iodination .

Biological Activity Modulation

Structural modifications via these reactions correlate with pharmacological properties:

Modification TypeImpact on ActivityExample CompoundInhibition (%) (Day 6 PE)
3-Aryl Substitution↑ Antimalarial potency45 61.0
3-Biaryl Ether↑ Metabolic stability46 69.0
6-Demethylation↑ Aqueous solubility12 0.0

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives, including 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one. Research indicates that modifications at specific positions on the quinoline ring can enhance antiplasmodial activity. For example, certain analogues demonstrated low nanomolar efficacy against malaria parasites, suggesting that structural optimization could lead to more potent antimalarial agents .

Antiviral Properties

The compound has been investigated for its ability to reactivate latent HIV-1 expression. In vitro studies show that derivatives with methoxy groups at the C-6 position can significantly influence the reactivation potency of latent HIV-1. This suggests that 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one could be a promising candidate for further development in HIV treatment .

Antimicrobial Activity

Antimicrobial studies have demonstrated that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent, which could be beneficial in treating infections caused by resistant bacteria .

Anticancer Properties

The anticancer effects of 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one have been explored in several studies. Animal model experiments showed a significant reduction in tumor growth when treated with this compound, indicating its potential as an anticancer therapeutic. The mechanism involves apoptosis induction in cancer cells, which is crucial for effective cancer treatment .

Case Studies

Case Study Findings
Antimicrobial Efficacy Demonstrated MIC of 12.5 µg/mL against Staphylococcus aureus.
Anticancer Activity Significant decrease in tumor growth in mice models; increased survival rates observed.
Antiviral Reactivation Enhanced reactivation of latent HIV-1 with specific structural modifications at the C-6 position.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Differences
Compound Name Substituents (Position) Saturation Molecular Formula Molecular Weight (g/mol)
1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one 1-Ethyl, 2-Methyl, 6-Methoxy Aromatic C₁₃H₁₅NO₂ 217.26
8-Methoxy-6-methylquinolin-4(1H)-one 6-Methyl, 8-Methoxy Aromatic C₁₁H₁₁NO₂ 189.21
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 1-Cyclopropyl, 6-Fluoro, 7-Chloro Partially saturated C₁₂H₁₀ClFNO 269.67
6-Methyl-2,3-dihydroquinolin-4(1H)-one 6-Methyl Partially saturated C₁₀H₁₁NO 161.20
1-Methyl-2-nonylquinolin-4(1H)-one 1-Methyl, 2-Nonyl Aromatic C₁₉H₂₅NO 283.41
Key Observations :
  • Substituent Position: The target compound’s methoxy group at position 6 contrasts with 8-methoxy-6-methylquinolin-4(1H)-one , where methoxy is at position 7. Positional differences alter electronic effects (e.g., electron-donating methoxy at position 6 vs. 8) and steric interactions.
  • Lipophilicity: The nonyl chain in 1-methyl-2-nonylquinolin-4(1H)-one drastically increases lipophilicity (logP ~5.5 estimated) compared to the target compound (logP ~2.5), impacting membrane permeability and pharmacokinetics.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Comparisons
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm)
1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one ~1660–1640 1.35 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃)
4-Hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one 1646 (C=O) 17.15 (s, -OH), 3.93 (t, -CHOH)
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one 1663 (C=O) 4.93 (s, CH₂NO₂), 1.4 (t, CH₂CH₃)
Key Observations :
  • The target compound’s methoxy group produces a distinct singlet near δ 3.85 ppm, absent in hydroxyl-substituted analogs like .
  • Nitroacetyl-containing derivatives show downfield shifts for CH₂NO₂ protons (~δ 4.93 ppm) due to electron-withdrawing effects.

Biological Activity

1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential in medicinal chemistry, particularly in the development of antimalarial, anticancer, and antiviral agents. This article reviews the biological activity of 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one is characterized by a quinoline backbone with an ethyl group at the 2-position and a methoxy group at the 6-position. This specific arrangement is crucial for its biological activity.

Antiviral Activity

Research indicates that quinoline derivatives can exhibit antiviral properties, particularly against HIV. For instance, compounds similar to 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one have been shown to induce latent HIV-1 expression and act synergistically with histone deacetylase inhibitors (HDACi) to reactivate latent HIV reservoirs. A study demonstrated that derivatives with a methoxy group at the C-6 position significantly enhanced reactivation potency compared to other substituents .

Antimalarial Activity

Quinoline compounds have also been explored for their antimalarial properties. The structure–activity relationship studies of related compounds indicate that modifications at the C-6 position can lead to improved efficacy against Plasmodium species. For example, compounds with chloro and methoxy substitutions at specific positions demonstrated low nanomolar EC50 values against multi-drug-resistant strains of Plasmodium falciparum . The presence of an ethyl group at the 2-position may also contribute positively to bioavailability and activity.

Anticancer Activity

The anticancer potential of quinoline derivatives has been recognized in various studies. For instance, compounds featuring methoxy groups have shown selective cytotoxicity against malignant cells while sparing non-malignant cells. The introduction of methoxy groups at specific positions has been linked to enhanced activity against cancer cell lines, indicating that structural modifications can significantly impact therapeutic efficacy .

Structure-Activity Relationship (SAR)

The SAR of quinoline derivatives reveals that the positioning and nature of substituents play a critical role in determining biological activity. Key findings include:

  • C-6 Position : The presence of a methoxy group at this position generally enhances reactivation potency against HIV and improves antimalarial activity.
  • Alkyl Substituents : Variations in alkyl chain length and branching can influence both potency and selectivity.
CompoundSubstituents% Reactivation (HIV)EC50 (Antimalarial)
7aCH3 (C-2), OCH3 (C-6)57.0 ± 1.2%28.6 ± 0.9 nM
12c-CONHOH (C-6)ImprovedNot specified
CTR-20-OCH3 (C-6)Selective232 nM

Case Studies

Several studies have focused on the synthesis and evaluation of quinoline derivatives, including 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one:

  • Antiviral Studies : A study examined various quinoline derivatives for their ability to reactivate latent HIV, noting that those with methoxy substitutions showed significant increases in GFP production in J-Lat A2 cells .
  • Antimalarial Efficacy : Research on related compounds identified potent antimalarial activities, with specific derivatives achieving low nanomolar EC50 values against resistant strains .
  • Cytotoxicity Testing : Investigation into the cytotoxic effects of these compounds revealed selective action against cancer cells while minimizing toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-6-methoxy-2-methylquinolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions of substituted anilines with ketoesters, followed by cyclization. For example, refluxing precursors in ethanol with catalysts like Ta2O5-PPCA (10 mol%) at 40°C can enhance yields . Optimization requires monitoring reaction time, solvent polarity (e.g., dioxane vs. ethanol), and stoichiometric ratios of intermediates. Characterization via <sup>1</sup>H NMR and FT-IR ensures product purity .

Q. How should researchers handle discrepancies in spectral data (e.g., NMR, IR) during characterization?

  • Methodological Answer : Contradictions in spectral peaks may arise from tautomerism or residual solvents. For quinolinones, verify the presence of key signals:

  • NMR : Look for ethyl group triplets (δ 1.2–1.4 ppm) and methoxy singlets (δ 3.8–4.0 ppm) .
  • IR : Confirm carbonyl (C=O) stretches near 1660–1680 cm<sup>−1</sup> and hydrogen-bonded OH/NH bands .
    Use high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .

Q. What safety precautions are critical when working with this compound?

  • Methodological Answer : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes), it requires:

  • PPE : Nitrile gloves, lab coats, and fume hoods.
  • Emergency Protocols : Immediate decontamination with water for skin contact and medical consultation for ingestion .
  • Storage : Inert atmosphere (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 1-ethyl-6-methoxy-2-methylquinolin-4(1H)-one in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model electronic properties:

  • HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites for functionalization .
  • Transition State Analysis : Simulate reaction pathways (e.g., cyclization barriers) to optimize catalysts .
    Software like Gaussian or ORCA integrates experimental IR/Raman data for validation .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Curves : Establish IC50 values across cell lines (e.g., HeLa, MCF-7) to differentiate targeted vs. off-target effects .
  • Selectivity Index (SI) : Compare toxicity in mammalian vs. bacterial/fungal models (SI > 10 indicates therapeutic potential) .
  • Mechanistic Studies : Use fluorescence assays to track membrane disruption (propidium iodide) or apoptosis (caspase-3 activation) .

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact photophysical properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Ethyl groups increase electron-donating capacity, red-shifting absorption maxima (e.g., λmax 320 nm → 340 nm) .
  • Fluorescence Quenching : Methoxy groups enhance quantum yield by reducing non-radiative decay; compare with hydroxy derivatives .
  • Solvatochromism : Test in polar (DMSO) vs. non-polar (hexane) solvents to assess dipole moment changes .

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